5-Chloro-2-methylphenol
Overview
Description
5-Chloro-2-methylphenol, also known as 5-chloro-o-cresol, is an organic compound with the molecular formula C7H7ClO and a molecular weight of 142.58 g/mol . It is a chlorinated derivative of o-cresol and is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-methylphenol is the respiratory system . This compound interacts with the respiratory system, causing potential irritation and toxicity .
Mode of Action
It is known to cause irritation and toxicity when inhaled, indicating that it may interact with the respiratory system in a way that disrupts normal function .
Biochemical Pathways
It is formed as one of the hydroxylation reaction products of p-chlorotoluene . This suggests that it may be involved in the metabolism of chlorinated aromatic compounds.
Pharmacokinetics
Given its potential for respiratory irritation and toxicity, it is likely that it can be absorbed through inhalation
Result of Action
Its potential for respiratory irritation and toxicity suggests that it may cause cellular damage or disruption in the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility and potential for inhalation suggest that it may be more active or harmful in environments where it can become airborne
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methylphenol can be synthesized through the hydroxylation of p-chlorotoluene . Another method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of o-cresol. The process involves the use of chlorine gas and a suitable catalyst, such as ferric chloride, to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenols or other reduced products.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols or methylated phenols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Chloro-2-methylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar in structure but with different positions of chlorine and methyl groups.
3-Chloro-6-methylphenol: Another isomer with different substitution patterns.
4-Chloro-2-methylphenol: Similar compound with chlorine and methyl groups in different positions.
Uniqueness
5-Chloro-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an antimicrobial agent and its use as an intermediate in various chemical syntheses highlight its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFPXGXMSBBNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201126 | |
Record name | 5-Chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5306-98-9 | |
Record name | 5-Chloro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5306-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-2-methylphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC5YEV5N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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